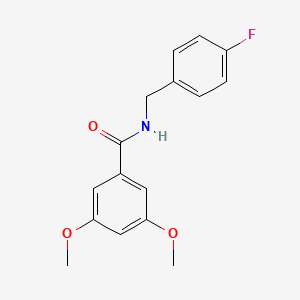![molecular formula C15H14ClN3O3 B5709419 N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5709419.png)
N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide, also known as C16, is a chemical compound that has gained attention due to its potential applications in scientific research. It belongs to the class of hydrazide compounds and has been synthesized using various methods.
作用機序
The exact mechanism of action of N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide is not fully understood. However, it has been suggested that N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide may exert its effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It may also act by inhibiting the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have antioxidant activity by scavenging free radicals and increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. Additionally, N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been shown to have low toxicity and is well-tolerated by animals. However, there are also limitations to using N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide in lab experiments. Its mechanism of action is not fully understood, and there is still much to learn about its effects on various signaling pathways and enzymes. Additionally, more research is needed to determine the optimal dosage and administration route for N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide.
将来の方向性
There are several future directions for research on N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide. One direction is to further investigate its mechanism of action and its effects on various signaling pathways and enzymes. Another direction is to study its potential applications in treating other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration route for N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide. Overall, N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide shows great potential for use in scientific research and has many avenues for future exploration.
合成法
N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide can be synthesized using various methods, including the reaction of 2-chloro-4-methylphenol with ethyl 2-chloroacetate to form 2-(4-chloro-2-methylphenoxy)acetic acid ethyl ester. The ester is then reacted with hydrazine hydrate to form the hydrazide compound. Another method involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with nicotinic acid hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide.
科学的研究の応用
N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic activities. It has also been shown to have potential anticancer and antitumor effects. N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been tested on various cell lines and animal models, and it has shown promising results.
特性
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10-7-12(16)4-5-13(10)22-9-14(20)18-19-15(21)11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGMKIRBSZCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]pyridine-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5709337.png)

![4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)
![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)


![2-(2-naphthyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5709392.png)
![2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)
![4-amino-N'-[4-(dimethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5709404.png)


![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)